1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound with the molecular formula C16H12BrF3N2O2 This compound is characterized by the presence of a bromoacetyl group and a trifluoromethyl group attached to a phenyl ring, linked through a urea moiety
Preparation Methods
The synthesis of 1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(2-bromoacetyl)aniline and 3-(trifluoromethyl)aniline.
Reaction Conditions: The two aniline derivatives are reacted under controlled conditions to form the desired urea compound.
Industrial Production: For large-scale production, the process may be optimized to improve yield and purity. This could involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient product isolation.
Chemical Reactions Analysis
1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the bromoacetyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions: Typical reagents include sodium azide for substitution reactions and hydrogen gas with a palladium catalyst for reduction reactions.
Major Products: The products of these reactions vary based on the specific conditions, but common products include substituted ureas and various functionalized derivatives.
Scientific Research Applications
1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of 1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but common pathways include those related to cell signaling and metabolism.
Comparison with Similar Compounds
1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea can be compared with other similar compounds:
Properties
CAS No. |
882865-83-0 |
---|---|
Molecular Formula |
C16H12BrF3N2O2 |
Molecular Weight |
401.18 g/mol |
IUPAC Name |
1-[3-(2-bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H12BrF3N2O2/c17-9-14(23)10-3-1-5-12(7-10)21-15(24)22-13-6-2-4-11(8-13)16(18,19)20/h1-8H,9H2,(H2,21,22,24) |
InChI Key |
ZOJCFTXERUSJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)CBr |
Origin of Product |
United States |
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